molecular formula C27H41NO2 B1684311 Cyclopamine CAS No. 4449-51-8

Cyclopamine

Cat. No.: B1684311
CAS No.: 4449-51-8
M. Wt: 411.6 g/mol
InChI Key: QASFUMOKHFSJGL-LAFRSMQTSA-N
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Mechanism of Action

Target of Action

Cyclopamine is a naturally occurring steroidal alkaloid . Its primary target is the Sonic Hedgehog (Shh) signaling pathway . This pathway plays a crucial role in embryonic development and tumorigenesis . Specifically, this compound targets the Smoothened (SMO) receptor , which is an essential component of the Shh pathway .

Mode of Action

This compound acts as a potent inhibitor of the Shh signaling pathway . It interrupts the Shh pathway by binding directly to the SMO receptor . In healthy development, the Shh gene codes for Shh proteins. These proteins have a high affinity for the surface membrane protein patched. Upon binding, Shh proteins inhibit patched . This compound’s interaction with the SMO receptor disrupts this process, thereby inhibiting the Shh pathway .

Biochemical Pathways

The Shh pathway is instrumental in early development . By inhibiting the Shh pathway, this compound affects the balance between the active and inactive forms of the SMO protein . This disruption can lead to birth defects, including the development of a single eye (cyclopia) in offspring .

Pharmacokinetics

This compound’s pharmacokinetics are dose- and route-dependent . In vivo infusion of this compound at 160 mg/kg/day yielded a serum steady-state concentration of approximately 2μM . This compound’s clinical development has been hampered mainly by poor pharmaceutical properties and suboptimal potency .

Result of Action

The molecular and cellular effects of this compound’s action are significant. By inhibiting the Shh pathway, this compound can induce severe craniofacial defects, including failure of cerebral fission, facial clefting, and cyclopia . These defects mimic common human birth defects . Moreover, this compound has been identified as a potent inhibitor of the Hedgehog signaling pathway, leading to the development of a new class of cancer therapeutics .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, differing rain patterns have been suggested to change grazing behaviors, leading to a greater quantity of corn lily (a plant containing this compound) being ingested by pregnant sheep . This increased ingestion can lead to a higher incidence of birth defects . Furthermore, the therapeutic potential of this compound has attracted the attention of many researchers, suggesting that the compound’s action, efficacy, and stability could be optimized under certain conditions .

Biochemical Analysis

Biochemical Properties

Cyclopamine interacts with the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development . It specifically targets the Smoothened (Smo) receptor, inhibiting the pathway . This interaction with the Smo receptor is a key aspect of this compound’s biochemical activity.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to decrease oxygen consumption in non-small-cell lung cancer (NSCLC) cell lines, suppress cell proliferation, and induce apoptosis . It also increases reactive oxygen species (ROS) generation, mitochondrial membrane hyperpolarization, and mitochondrial fragmentation, thereby disrupting mitochondrial function in NSCLC cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by interrupting the Sonic hedgehog (Shh) pathway . In healthy development, the Shh gene codes for Shh proteins. These proteins have a high affinity for the surface membrane protein patched. Upon binding, Shh proteins inhibit patched . This compound interrupts this process, thereby altering the pathway and ultimately causing birth defects .

Temporal Effects in Laboratory Settings

This compound’s effects over time in laboratory settings have been observed in various studies. For instance, it has been found that this compound, like glutamine depletion, causes a substantial decrease in oxygen consumption in a number of NSCLC cell lines . This indicates that the effects of this compound can change over time under laboratory conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High concentrations of this compound have shown cytotoxic effects on cancer cells . It has been noted that at high doses, this compound has a potential teratogenic effect, causing many potential side effects, including weight loss, dehydration, and death .

Metabolic Pathways

This compound is involved in the Hedgehog signaling pathway, where it interacts with the Smoothened (Smo) receptor . This interaction affects the metabolic flux within this pathway.

Transport and Distribution

It is known that this compound’s poor water solubility initially impeded the development of formulations for administration to animals .

Subcellular Localization

It is known to interact with the Smoothened (Smo) receptor, which is a seven-transmembrane protein . This suggests that this compound may be localized to the cell membrane where it can interact with this receptor.

Preparation Methods

Cyclopamine can be extracted from the roots and rhizomes of Veratrum californicum. due to the limited availability of the plant, synthetic routes have been developed. One such method involves the use of dehydro-epi-androsterone as a starting material. The synthesis includes a biomimetic rearrangement to form the C-nor-D-homo steroid core and a stereoselective reductive coupling/(bis-)cyclization sequence to establish the (E)/F-ring moiety . This method provides a scalable approach to produce this compound in gram quantities.

Properties

IUPAC Name

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO2/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3/t15-,17+,19-,20-,21-,23-,24+,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASFUMOKHFSJGL-LAFRSMQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6043709
Record name Cyclopamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

A NUMBER OF VERATRUM ALKALOIDS WERE TESTED IN PREGNANT SHEEP FOR TERATOGENICITY. THE COMPOUNDS JERVINE, CYCLOPAMINE...AND CYCLOPOSINE...PRODUCED DEFORMITIES SIMILAR TO NATURAL CASES. THE 3 TERATOGENIC COMPOUNDS ARE CLOSELY RELATED STEROIDAL FURANOPIPERIDINES, BUT CYCLOPAMINE IS THE TERATOGEN OF NATURAL IMPORTANCE BECAUSE OF PLANT CONCN. CLOSELY RELATED COMPD DEVOID OF THE FURAN RING DID NOT PRODUCE CYCLOPIA IN SHEEP, SUGGESTING THAT AN INTACT FURAN RING WAS REQUIRED FOR ACTIVITY, PERHAPS CONFERRING SOME ESSENTIAL CONFIGURATION ON THE MOLECULE.
Record name CYCLOPAMINE
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CAS No.

4449-51-8
Record name Cyclopamine
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Record name Cyclopamine
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Record name CYCLOPAMINE
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Record name Cyclopamine
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Record name Cyclopamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does cyclopamine exert its anti-cancer effects?

A1: this compound acts as a potent antagonist of the Hedgehog (Hh) signaling pathway [, , ]. Specifically, it binds to and inhibits the activity of Smoothened (SMO), a key transmembrane protein involved in signal transduction within the Hh pathway [, , ]. By disrupting this pathway, this compound effectively inhibits the expression of downstream target genes that regulate cell growth, proliferation, differentiation, and survival, ultimately leading to tumor suppression [, , , , , ].

Q2: What are the downstream consequences of this compound-mediated Hh pathway inhibition?

A2: Inhibition of the Hh pathway by this compound triggers a cascade of downstream events, including:

  • Reduced cell proliferation: this compound effectively arrests the cell cycle, predominantly at the G0/G1 phase, leading to decreased DNA synthesis and cell division in various cancer cell lines [, , , , ].
  • Induction of apoptosis: this compound promotes programmed cell death in cancer cells, characterized by morphological changes such as nuclear fragmentation and chromatin condensation. This effect is often associated with alterations in the expression of pro-apoptotic and anti-apoptotic proteins [, , , , , ].
  • Suppression of invasion and metastasis: Studies demonstrate that this compound can inhibit the migratory and invasive capacity of cancer cells, potentially by downregulating matrix metalloproteinases (MMPs) involved in extracellular matrix degradation [, ].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C27H41NO2 and a molecular weight of 411.62 g/mol.

Q4: Has computational chemistry been employed to study this compound?

A4: Yes, computational modeling has been used to investigate the interactions of this compound with its target protein, Smoothened (SMO) []. Molecular dynamics simulations have revealed that the binding position of this compound on SMO dictates its agonistic or antagonistic effects []. These studies provide valuable insights into the structure-activity relationship of this compound and can guide the design of more potent and selective Hh pathway inhibitors.

Q5: What is known about the structure-activity relationship of this compound and its analogs?

A5: While this compound exhibits promising anti-cancer activity, it suffers from limitations such as poor solubility and potential off-target effects. Researchers have synthesized and evaluated various this compound analogs to improve its pharmacological properties. For instance, hydroxylated this compound analogs have been isolated from Veratrum californicum, and their ability to inhibit the Hh pathway has been assessed []. These studies contribute to the understanding of the structural features essential for this compound's activity and guide the development of improved Hh inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles.

Q6: What are the challenges associated with this compound formulation and delivery?

A6: this compound exhibits poor solubility in aqueous solutions, hindering its formulation and bioavailability. To overcome this limitation, researchers are exploring various drug delivery systems, including nanoparticles and other nanoformulations, to improve this compound's solubility, stability, and targeted delivery to tumor sites [].

Q7: What is the pharmacokinetic profile of this compound?

A7: Studies in sheep have revealed that this compound exhibits a short elimination half-life (approximately 1.1 hours) following intravenous administration []. This rapid clearance necessitates frequent dosing or alternative delivery methods to maintain therapeutic concentrations. Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in different animal models and humans.

Q8: What evidence supports the anti-cancer activity of this compound?

A8: Extensive preclinical studies have demonstrated the anti-cancer efficacy of this compound in various in vitro and in vivo models:

  • In vitro studies: this compound effectively inhibits the proliferation and induces apoptosis in a wide range of cancer cell lines, including those derived from breast cancer, pancreatic cancer, medulloblastoma, and gastric cancer [, , , , , , , , , , ].
  • In vivo studies: Animal models have shown that this compound can suppress tumor growth and metastasis in xenograft and orthotopic models of various cancers [, , , ]. Notably, this compound has demonstrated efficacy against medulloblastoma, a highly malignant pediatric brain tumor, both alone and in combination with other agents like lovastatin [, ].

Q9: Can cancer cells develop resistance to this compound treatment?

A9: Yes, prolonged exposure to this compound can lead to the development of drug resistance in certain cancer cell lines [, ]. Resistance mechanisms may involve alterations in the Hh signaling pathway itself, such as mutations in SMO or upregulation of downstream signaling molecules. Additionally, cancer stem cells, a subpopulation of tumor cells with enhanced self-renewal and tumor-initiating capacity, may contribute to this compound resistance [, , ]. Strategies to overcome this compound resistance are an active area of research and may involve combining this compound with other targeted therapies or developing novel Hh pathway inhibitors that circumvent known resistance mechanisms.

Q10: What are the known toxicities associated with this compound?

A10: this compound is a teratogenic compound, meaning it can interfere with fetal development and cause birth defects [, , ]. Its teratogenic effects are attributed to its disruption of the Hh signaling pathway, which plays a critical role in embryonic development. While the teratogenic potential of this compound limits its use during pregnancy, it has also spurred research into its potential as an anti-cancer agent.

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